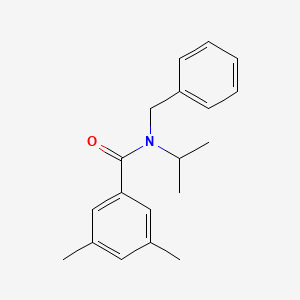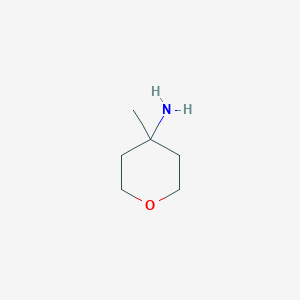
3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline, also known as 3-FTEA, is an organic compound with a wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry. It is a fluorinated aniline derivative that has been of interest for its unique properties and potential uses, such as in the development of new drugs, catalysts, and materials. This compound has been the subject of numerous scientific studies, and its structure and properties have been extensively studied.
Aplicaciones Científicas De Investigación
Potential in Nonlinear Optical (NLO) Materials
The research on fluorinated anilines, such as 4-chloro-3-(trifluoromethyl)aniline and closely related compounds, showcases their potential utility in nonlinear optical (NLO) materials. Through experimental and theoretical vibrational analysis, including Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman) techniques alongside density functional theory (DFT) computations, insights into the electron donating and withdrawing effects, molecular structure, hyperconjugation interactions, and molecular electrostatic potential have been illuminated. These findings suggest that similar fluorinated anilines might hold promise for applications in NLO materials due to their unique electronic properties (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Applications in Organic Synthesis and Material Science
In the realm of organic synthesis, fluorinated anilines have been highlighted for their role in the development of novel synthesis pathways. For example, the monodentate transient directing group assisted Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, utilizing 2-Fluoro-5-(trifluoromethyl)aniline, demonstrates the capability of such compounds in facilitating complex organic reactions. This has implications for the synthesis of diverse quinazoline and fused isoindolinone scaffolds, highlighting the utility of fluorinated anilines in crafting complex organic molecules with potential pharmacological activities (Wu, Liu, Qi, Qiao, Lu, Ma, Zhou, & Zhang, 2021).
Fluorinated Anilines in Polymer Chemistry
Polyfluoroanilines, synthesized from fluorine-substituted anilines, have garnered attention in the field of polymer chemistry. Characterization through FTIR, NMR, and thermal analysis has shown these materials possess unique properties such as high thermal stability and solubility in various organic solvents. These polymers' characteristics suggest their potential application in advanced materials, offering avenues for new research and development in materials science (Cihaner & Önal, 2001).
Influence on Molecular Interactions and Crystal Engineering
The electronic features of fluorinated anilines, particularly their interaction patterns in crystal structures, have been a subject of study to understand the role of fluorine in influencing nonbonding interactions. These studies have implications for materials chemistry and catalysis, where the precise control of molecular packing and interactions is crucial. The insights from these investigations can help tailor fluorinated compounds for specific applications in crystal engineering and materials design (Lu, Alagesan, Ho, Wei, Kung, Chang, Wen, & Liu, 2016).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-fluoro-4-(2,2,2-trifluoroethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3H,4,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFCTKCQWPSPHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937598-57-7 |
Source


|
| Record name | 3-fluoro-4-(2,2,2-trifluoroethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1287248.png)







![3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1287277.png)


![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1287283.png)
